molecular formula C13H17NO2 B14874357 Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B14874357
M. Wt: 219.28 g/mol
InChI Key: HHFKKCKZYRMJCE-VYAYZGMFSA-N
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Description

Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a chemical compound with the molecular formula C13H17NO2. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields .

Preparation Methods

The synthesis of endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of endo-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its structural similarity to tropane alkaloids suggests that it may interact with similar biological targets .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1S,5S)-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C13H17NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m0/s1

InChI Key

HHFKKCKZYRMJCE-VYAYZGMFSA-N

Isomeric SMILES

C1[C@H]2CO[C@H](C2O)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2COC(C2O)CN1CC3=CC=CC=C3

Origin of Product

United States

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